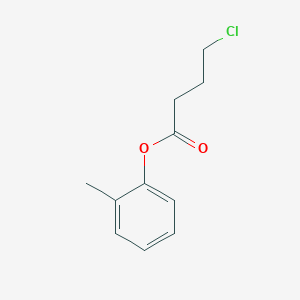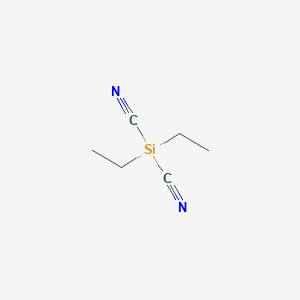
Diethylsilanedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylsilanedicarbonitrile is an organosilicon compound with the molecular formula C₆H₁₀N₂Si It consists of a silicon atom bonded to two ethyl groups and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
Diethylsilanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diethylsilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the formation of the desired product.
Another method involves the reaction of diethylsilane with cyanogen bromide. This reaction also requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Diethylsilanedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylsilanedicarboxamide.
Reduction: Reduction reactions can convert this compound to diethylsilanediamine.
Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkyl groups are used in the presence of a catalyst.
Major Products Formed
Oxidation: Diethylsilanedicarboxamide
Reduction: Diethylsilanediamine
Substitution: Various substituted diethylsilanes, depending on the nucleophile used.
科学研究应用
Diethylsilanedicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of diethylsilanedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify the structure and activity of biomolecules.
相似化合物的比较
Diethylsilanedicarbonitrile can be compared with other organosilicon compounds, such as:
Dimethylsilanedicarbonitrile: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.
Diethylsilane: Lacks the cyano groups, making it less reactive in certain chemical reactions.
Diethylsilanedicarboxamide: An oxidized form of this compound with different chemical properties and applications.
This compound is unique due to its combination of ethyl and cyano groups, which confer specific reactivity and versatility in various applications.
属性
CAS 编号 |
103202-00-2 |
|---|---|
分子式 |
C6H10N2Si |
分子量 |
138.24 g/mol |
IUPAC 名称 |
[cyano(diethyl)silyl]formonitrile |
InChI |
InChI=1S/C6H10N2Si/c1-3-9(4-2,5-7)6-8/h3-4H2,1-2H3 |
InChI 键 |
XNNKBXYMXPHFEJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


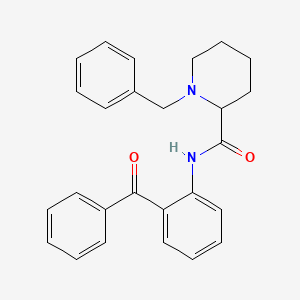
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)

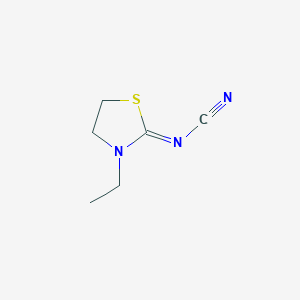

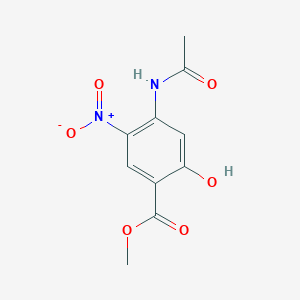
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
